4-(3-溴苯甲酰)吗啉

描述

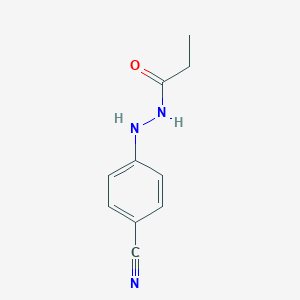

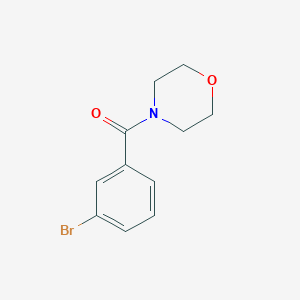

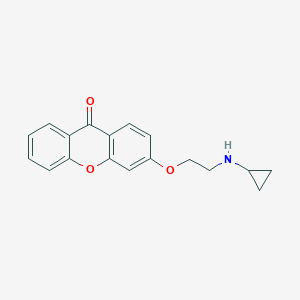

The compound "4-(3-Bromobenzoyl)morpholine" is not directly mentioned in the provided papers, but related compounds and reactions involving morpholine and brominated aromatic compounds are discussed. Morpholine is a versatile heterocycle used in various chemical syntheses, and when combined with brominated aromatic compounds, it can lead to a variety of products with potential applications in materials science, pharmaceuticals, and organic electronics.

Synthesis Analysis

The synthesis of morpholine derivatives often involves the reaction of morpholine with other compounds. For instance, a novel organic NLO crystal was synthesized by reacting morpholine with 4-aminobenzoic acid . Similarly, the reaction of morpholine with 4-bromo-1,3,4-trichloro-1-(decylsulfanyl)-2-nitro-buta-1,3-diene led to a new compound with a morpholine ring . Another study reported the synthesis of a compound by condensation of 4-cyanobenzoic acid with 4-morpholino-1H-indazol-3-amine . These studies demonstrate the reactivity of morpholine in forming bonds with various functional groups.

Molecular Structure Analysis

The molecular structures of morpholine derivatives are often characterized by X-ray crystallography. For example, the crystal structure of a morpholine derivative was determined, showing that the morpholine ring adopts a chair conformation . Another study reported the crystal structure of a Mannich base derived from morpholine, which also adopts a chair conformation . These findings are crucial for understanding the three-dimensional arrangement of atoms in these compounds and their potential interactions in biological systems or materials.

Chemical Reactions Analysis

Morpholine derivatives can participate in a range of chemical reactions. The reaction of morpholine with 4-bromobenzaldehyde was studied in the presence and absence of a copper(I) iodide catalyst, showing differences in product conversion and side product formation10. This indicates that morpholine can act as a nucleophile in reactions with brominated compounds. Additionally, the intramolecular reaction of a benzyl bromide with an α-imino carbene, catalyzed by rhodium, led to the formation of bromonium ylides , suggesting that morpholine derivatives can be involved in complex reaction mechanisms.

Physical and Chemical Properties Analysis

The physical and chemical properties of morpholine derivatives are influenced by their molecular structure. The thermal stability, optical properties, and second harmonic generation (SHG) capability of a morpholine-based NLO crystal were studied, suggesting its suitability for NLO applications . The spectral analysis of a Mannich base derived from morpholine complements its structural analysis, providing insights into its chemical behavior . These properties are essential for the development of new materials with specific functionalities.

科学研究应用

1. 有机合成和化学反应

- "4-(3-溴苯甲酰)吗啉"及其相关化合物在有机合成中被使用,特别是在杂环化合物的制备和进一步化学反应中的中间体中 (Rolfs & Liebscher, 2003)。

- 这些化合物参与了环化、羰基活性亚甲基缩合、环化和重排反应,展示了它们在有机合成中的多功能性 (Rolfs & Liebscher, 2003)。

2. 制药应用

- "4-(3-溴苯甲酰)吗啉"的衍生物已被研究用于生产抗癌药物。例如,在特定条件下制备的6-(吗啉-4-基)苯并[h]喹唑啉-4(3H)-酮衍生物展示了有趣的抗癌活性 (Nowak et al., 2014)。

3. 催化反应

- 研究了吗啉与4-溴苯甲醛在铜(I)碘存在和不存在的情况下的反应,以了解有机反应中的催化效应和产物转化 (Sivasubramaniam & Tay, 1970)。

4. 生物活性化合物的合成

- 报道了含有吗啉环的苯并咪唑衍生物的合成和α-葡萄糖苷酶抑制、抗微生物和抗氧化活性的研究。这些研究突出了这些化合物在各种医学和生物应用中的生物活性 (Menteşe等, 2015)。

5. 材料科学

- 在材料科学领域,与"4-(3-溴苯甲酰)吗啉"相关的化合物被用作光伏材料合成的前体。它们的结构和电子性质使它们适用于太阳能转换应用 (Gudim et al., 2021)。

属性

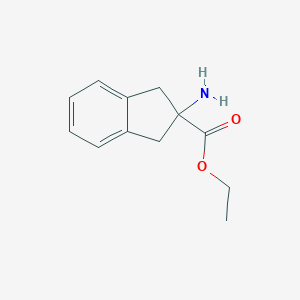

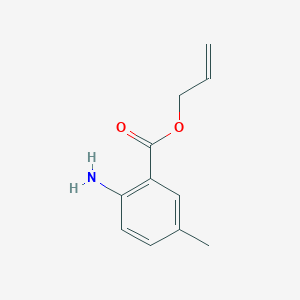

IUPAC Name |

(3-bromophenyl)-morpholin-4-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrNO2/c12-10-3-1-2-9(8-10)11(14)13-4-6-15-7-5-13/h1-3,8H,4-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVHMYYPSUJGLHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)C2=CC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20336292 | |

| Record name | 4-(3-Bromobenzoyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20336292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3-Bromobenzoyl)morpholine | |

CAS RN |

153435-81-5 | |

| Record name | (3-Bromophenyl)-4-morpholinylmethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=153435-81-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(3-Bromobenzoyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20336292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-Azabicyclo[3.2.1]octane-5-carboxaldehyde](/img/structure/B129478.png)

![2-[2-(2-Methylcyclopropen-1-yl)ethyl]-1,3-dioxolane](/img/structure/B129480.png)

![1,1'-(1,2-Ethanediyl)bis[1-methyl-silane]](/img/structure/B129488.png)